molecular formula C20H24Cl2N2O3 B123667 Diclofenac epolamine CAS No. 119623-66-4

Diclofenac epolamine

Cat. No.: B123667
CAS No.: 119623-66-4
M. Wt: 411.3 g/mol
InChI Key: DCERVXIINVUMKU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diclofenac Epolamine, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition disrupts the conversion of arachidonic acid to prostaglandins, prostacyclins, and thromboxanes , leading to decreased inflammation and pain signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes . These molecules have broad activity in pain and inflammation, and their reduction is the common mechanism linking each effect of this compound .

Pharmacokinetics

This compound is applied topically and about 2% of it is absorbed by the skin . It is over 99.7% bound to serum proteins, primarily albumin . Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine . The systemic exposure of Diclofenac is very low by dermal application compared with oral administration .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain signaling . This makes this compound an effective treatment for acute and chronic pain and inflammation from a variety of causes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the topical route of administration may positively contribute to the perceived pain reduction . Furthermore, this compound penetrates the skin, permeates underlying tissues, and enters the synovium, where it may preferentially accumulate in inflamed joint tissues and reduce prostaglandin E2 (PGE2) and various pro-inflammatory biomarkers .

Biochemical Analysis

Biochemical Properties

Diclofenac Epolamine inhibits cyclooxygenase (COX)-1 and -2, which are the enzymes responsible for producing prostaglandins (PGs) . Prostaglandins contribute to inflammation and pain signaling .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, which play key roles in inflammation and pain signaling . It has been observed that this compound can cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Molecular Mechanism

The mechanism of action of this compound, like other NSAIDs, involves the inhibition of COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

In a study assessing the safety and efficacy of this compound in children, it was found that the diclofenac plasma concentration tended to be higher in the younger age group compared with older patients . The FLECTOR topical system was applied twice daily until pain resolution or Day 14 .

Dosage Effects in Animal Models

In a study conducted on Yorkshire-Landrace pigs, it was found that peak systemic exposure of Diclofenac was very low by dermal application compared with oral administration .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolism pathway . It inhibits the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins .

Transport and Distribution

Diclofenac has a very high affinity (>99%) for human serum albumin . Diclofenac diffuses into and out of the synovial fluid . Diffusion into the joint occurs when plasma levels are higher than those in the synovial fluid, after which the process reverses and synovial fluid levels are higher than plasma levels .

Subcellular Localization

Given its mechanism of action, it can be inferred that it primarily acts at the site of the COX-1 and COX-2 enzymes, which are located in the endoplasmic reticulum and nuclear envelope .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diclofenac epolamine involves the reaction of diclofenac acid with epolamine. Diclofenac acid is first prepared by the reaction of 2,6-dichloroaniline with phenylacetic acid. The resulting diclofenac acid is then reacted with epolamine to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes the preparation of diclofenac acid, followed by its reaction with epolamine. The final product is then purified and formulated into various dosage forms such as topical patches and oral capsules .

Chemical Reactions Analysis

Types of Reactions

Diclofenac epolamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound include various oxidation and reduction products, as well as substituted derivatives. These products can have different pharmacological properties and may be used in further research and development .

Scientific Research Applications

Diclofenac epolamine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diclofenac epolamine include other NSAIDs such as:

Uniqueness

This compound is unique among NSAIDs due to its specific formulation as an epolamine salt, which enhances its solubility and bioavailability. This unique formulation allows for effective topical and oral administration, providing targeted pain relief with minimal systemic side effects .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCERVXIINVUMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152531
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119623-66-4
Record name Diclofenac epolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119623-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclofenac epolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenac epolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol
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Record name DICLOFENAC EPOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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